
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is particularly significant due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3-Ethyl-4-methyl-1H-pyrazole with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Acylation Reactions: It serves as an acylating agent, introducing the carbonyl chloride group into substrates like alcohols and amines.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-Ethyl-4-methyl-1H-pyrazole-1-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used in the synthesis of the compound.
Amines and Alcohols: React with the compound in substitution reactions.
Water: Involved in hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
3-Ethyl-4-methyl-1H-pyrazole-1-carboxylic acid: Formed from hydrolysis.
Scientific Research Applications
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride involves its role as an acylating agent. It introduces the carbonyl chloride group into substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methylpyrazole-5-carbonyl chloride: Another pyrazole derivative with similar acylating properties.
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide: A related compound used in the synthesis of bioactive molecules.
3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Known for its fungicidal activity.
Uniqueness
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern and its versatile reactivity as an acylating agent. Its ability to introduce the carbonyl chloride group into various substrates makes it valuable in organic synthesis and industrial applications.
Properties
CAS No. |
67514-66-3 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-ethyl-4-methylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-5(2)4-10(9-6)7(8)11/h4H,3H2,1-2H3 |
InChI Key |
YEFNWGRKNGSMCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


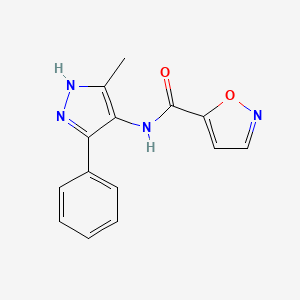
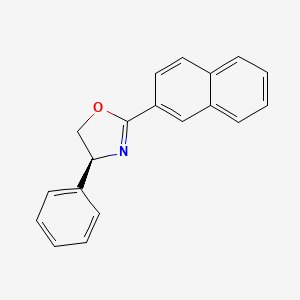
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
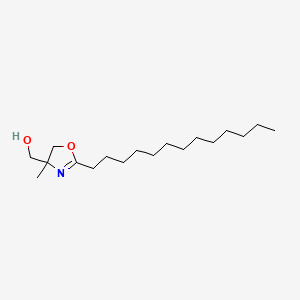
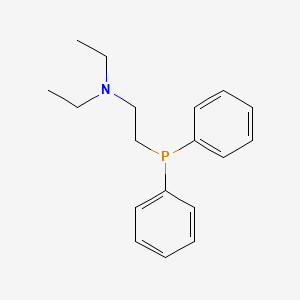

![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
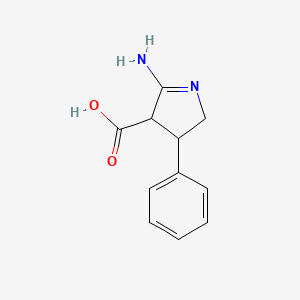


![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)
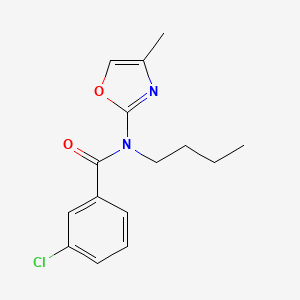

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
